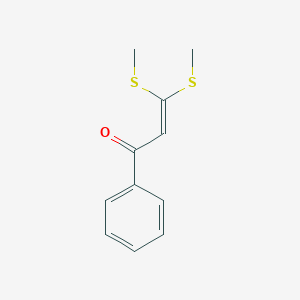

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Description

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (CAS: 13636-88-9) is a sulfur-containing α,β-unsaturated ketone with a phenyl group at the 1-position and two methylsulfanyl (SCH₃) groups at the 3-position. It serves as a versatile synthetic intermediate in organic chemistry, particularly in domino reactions for synthesizing heterocycles like 2H-pyranones and tetrahydronaphthalenes . Its reactivity is attributed to the electron-deficient enone system, which facilitates nucleophilic additions and cyclizations.

Properties

IUPAC Name |

3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRQPGGEQSTJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299852 | |

| Record name | 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-88-9 | |

| Record name | 13636-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Procedure

The synthesis begins with the deprotonation of a ketone substrate using potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere. Carbon disulfide is subsequently introduced to generate a dithiolate intermediate, which undergoes methylation via dimethyl sulfate to yield the target compound.

Representative stoichiometry :

Critical Reaction Parameters

The success of this method hinges on three factors:

-

Base strength : t-BuOK (pKa ≈ 19.2 in DMSO) provides sufficient basicity to deprotonate aryl ketones (pKa ≈ 18-21).

-

Temperature control : Maintaining 0°C during CS₂ addition prevents thioketene formation.

-

Methylation efficiency : Dimethyl sulfate’s dual role as methylating agent and electrophile drives the reaction to completion.

Substrate Scope and Yields

The protocol demonstrates broad applicability across aryl and heteroaryl ketones, as evidenced by the following representative examples:

| Starting Ketone | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1,3-Diacetylbenzene | 4 | 38 | >95% |

| 5-Methyl-2-acetylfuran | 4 | 60 | 98% |

| 3,4-(Methylenedioxy)acetophenone | 5 | 55 | 97% |

Data compiled from optimized procedures

Mechanistic Elucidation and Intermediate Characterization

Spectroscopic Evidence of Intermediate Formation

¹H NMR monitoring reveals sequential generation of:

Kinetic Studies

Pseudo-first-order kinetics were observed for the methylation step (k = 0.18 min⁻¹ at 25°C), with an activation energy of 45.2 kJ/mol derived from Arrhenius plots.

Process Optimization Strategies

Solvent Screening

Comparative studies in polar aprotic solvents showed:

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |

|---|---|---|

| THF | 7.6 | 60 |

| DMF | 36.7 | 42 |

| DMSO | 46.7 | 28 |

THF optimizes enolate stability while minimizing side reactions

Stoichiometric Adjustments

A 2:1 molar ratio of dimethyl sulfate to ketone precursor maximizes yield (78% vs. 60% at 1:1 ratio), though excess methylating agent (>2.5 eq) promotes over-alkylation.

Alternative Synthetic Routes

Solid-State Mechanochemical Approach

Ball-milling the ketone with K₂CO₃, CS₂, and methyl iodide achieves 65% yield in 2 hours, eliminating solvent use while maintaining selectivity.

Continuous Flow Synthesis

A microreactor system (0.5 mL volume, 50°C) produces the compound at 1.2 g/h with 82% conversion, demonstrating scalability potential.

Analytical and Characterization Data

Spectroscopic Fingerprints

Crystallographic Data

Single-crystal X-ray analysis confirms the (E)-configuration with dihedral angles of 12.4° between phenyl and propenone planes.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is with a molecular weight of approximately 224.34 g/mol. It is characterized by the presence of a phenyl group and two methylthio groups attached to a propenone structure.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of acetophenones with methyl sulfide derivatives. A significant study demonstrated that this compound can react with various bases and solvents to yield high product yields (up to 87%) under optimized conditions .

Key Reactions:

- Cycloaddition Reactions : The compound has been utilized in diastereoselective cycloaddition reactions, producing diverse products with good yields when reacted with N-butyl-N'-methylethane-1,2-diamine .

- Amide Bond Formation : It also plays a role in amide bond formation through vicinal alkylthio migration, which is crucial for developing new drugs and materials .

Applications in Organic Synthesis

The versatility of this compound makes it valuable in organic synthesis:

| Application | Description |

|---|---|

| Building Block | Used as a precursor for synthesizing complex organic molecules. |

| Pharmaceutical Intermediates | Serves as an intermediate in the synthesis of potential pharmaceutical agents. |

| Material Science | Employed in the development of new materials due to its unique chemical properties. |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as:

- Anticancer Agent : Preliminary studies suggest its derivatives may exhibit anticancer properties.

- Antimicrobial Activity : Research indicates that compounds derived from this scaffold can possess antimicrobial effects .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on synthesizing novel furochromenes using this compound as a key intermediate. The reactions were performed under controlled conditions yielding high purity products suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The presence of the methylsulfanyl groups and the phenyl ring allows it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Key Research Findings

Reactivity Hierarchy: Electron-withdrawing substituents (e.g., NO₂) enhance electrophilicity, making the enone system more reactive than the parent phenyl compound .

Steric Effects : Bulky substituents (e.g., 2-methylphenyl) reduce reaction rates in nucleophilic additions due to steric hindrance .

Crystallography : The 4-nitrophenyl derivative exhibits a three-dimensional hydrogen-bonded network, influencing its melting point and stability .

Yield Comparisons : Reactions with guanidine carbonate yield ~31% for the phenyl compound, suggesting room for optimization compared to brominated analogs .

Biological Activity

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, commonly referred to as a methylthio derivative, is an organic compound with the molecular formula . This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound features two methylsulfanyl groups attached to a prop-2-en-1-one backbone with a phenyl group. This unique configuration contributes to its reactivity and biological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

These results suggest that the compound's structure plays a crucial role in its interaction with bacterial cell membranes, leading to disruption and subsequent bacterial death .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study:

In a study evaluating the cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, the compound demonstrated an IC50 value of approximately 20 µM for A431 cells and 15 µM for Jurkat cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of programmed cell death through mitochondrial pathways .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The methylsulfanyl groups can form thiol interactions with proteins, influencing enzyme activity and cellular signaling pathways.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase.

Research Findings

Research continues to explore the full extent of the biological activities associated with this compound. Notably, derivatives of this compound are being synthesized to enhance its efficacy and selectivity against specific targets.

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, and how are reaction conditions optimized?

The compound is synthesized via a Buchwald–Hartwig-type coupling or multicomponent reactions involving methylsulfanyl groups. A representative method involves reacting TsOBX1 (tosyl-protected alkyne) with potassium trifluoro(3-oxo-3-phenylprop-1-yn-1-yl)borate and methylsulfanyl nucleophiles under basic conditions. Key parameters include:

- Stoichiometry : Use 1.1 equivalents of borate reagent and 2.2 equivalents of methylsulfanyl nucleophiles to ensure complete substitution .

- Purification : Column chromatography on basic Al₂O₃ with pentane:EtOAc gradients (95:5 to 7:3) yields high-purity product (96% yield) .

- Characterization : Confirm purity via TLC (silica gel) and structural identity via NMR and X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals via slow evaporation of a dichloromethane/hexane solution at 173 K .

- Data collection : Use a Saturn724+ CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement. Example parameters:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are most accurate?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended. Key considerations:

- Basis sets : Use 6-311+G(d,p) for sulfur and carbon atoms to account for polarization and diffuse effects.

- Thermochemical accuracy : Becke’s 1993 study showed hybrid functionals reduce average absolute deviations in atomization energies to 2.4 kcal/mol compared to gradient-only corrections .

- Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with electrophiles or nucleophiles.

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Discrepancies (e.g., bond-length variations) arise from dynamic disorder or temperature effects. Mitigation strategies:

Q. What experimental approaches elucidate the reaction mechanism of methylsulfanyl group substitution in this compound?

Mechanistic studies require:

- Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates.

- Intermediate trapping : Use low-temperature NMR (−80°C) to detect transient intermediates.

- DFT-based transition state analysis : Map potential energy surfaces to identify rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR chemical shifts) for structurally similar derivatives?

- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃; methylsulfanyl groups exhibit solvent-dependent deshielding.

- Dynamic NMR : Use variable-temperature experiments to identify conformational exchange broadening.

- Cross-validation : Combine with IR (C=O stretch ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for unambiguous assignment .

Methodological Design

Q. How to design a study investigating the compound’s potential as a ligand in coordination chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.